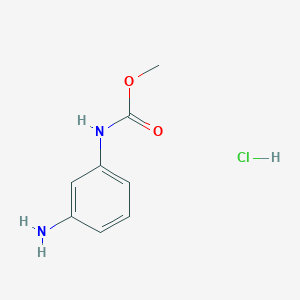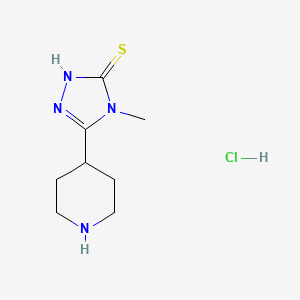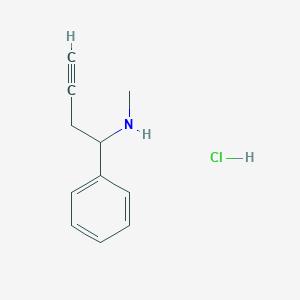
1-N-(3-phenylpropyl)benzene-1,2-diamine
Overview
Description
“1-N-(3-phenylpropyl)benzene-1,2-diamine” is an organic compound . It is a diamine and a substituted aniline . This compound is a white solid, although samples may appear darker due to oxidation by air .
Synthesis Analysis
The synthesis of 1,2-diamines, such as “this compound”, can be achieved through various methods. One common method involves the aminolysis of activated aziridines with aromatic amines under mild reaction conditions . Another method involves the diamination of simple unactivated alkenes using an electrophilic nitrene source and amine nucleophiles .Molecular Structure Analysis
The molecular formula of “this compound” is C15H18N2. The molecular weight is 226.32 g/mol.Chemical Reactions Analysis
As an aromatic diamine, “this compound” can undergo various chemical reactions. For instance, it can condense with ketones and aldehydes to give rise to many heterocyclic compounds .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It is recommended to be stored in a dark place, sealed in dry, and under -20°C .Scientific Research Applications
Fluorescent Receptor Development
Benzene-1,2-diamine structures, such as 1-N-(3-phenylpropyl)benzene-1,2-diamine, are considered excellent models for the development of fluorescence-quenching chemosensors. These chemosensors have been designed for the selective and sensitive detection of metal ions like Ni2+ and Cu2+ in water, essential for environmental monitoring (Pawar et al., 2015).
Regioselective Synthesis
This compound derivatives have been synthesized regioselectively through methods like anodic oxidation. This synthesis approach avoids the use of toxic reagents, thus providing a safer and more environmentally friendly protocol for creating these compounds (Sharafi-kolkeshvandi et al., 2016).
Corrosion Inhibition
Derivatives of this compound have been evaluated as corrosion inhibitors, particularly for mild steel in acidic environments. These inhibitors function by adsorbing onto the metal surface, offering protection against corrosion, which is vital in industrial applications like steel pickling and oil well acidization (Singh & Quraishi, 2016).
Polymer Development
The diamine structure of this compound is crucial in synthesizing various polymers. These polymers exhibit desirable properties such as high thermal stability, good solubility in different solvents, and potential applications in areas like coatings and advanced materials manufacturing (Liu et al., 2005).
Antimicrobial Agents
This compound derivatives have been synthesized and found to exhibit significant antimicrobial activity. This implies potential applications in the development of new antimicrobial agents, especially those targeting resistant strains of bacteria and fungi (Kottapalle & Shinde, 2021).
Mechanism of Action
Target of Action
The primary target of 1-N-(3-phenylpropyl)benzene-1,2-diamine is NF-κB p65 , a protein complex that controls transcription of DNA . NF-κB is involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .
Mode of Action
This compound selectively blocks the nuclear translocation of NF-κB p65 and its transcription activity . This means it prevents NF-κB p65 from moving into the nucleus and activating gene transcription . Importantly, it does this without affecting IκB degradation , which is a process that normally leads to the activation of NF-κB.
Biochemical Pathways
The compound affects the NF-κB signaling pathway. By blocking the nuclear translocation of NF-κB p65, it inhibits the transcription of genes that are regulated by NF-κB . This can have downstream effects on various biological processes, including immune and inflammatory responses, cellular growth, and apoptosis .
Pharmacokinetics
It is known to be soluble in dmso , which suggests it may have good bioavailability
Result of Action
This compound has been shown to result in increased apoptotic processes . It also promotes cell death when combined with other compounds like Arsenic Trioxide . Furthermore, it inhibits cell growth and cell population proliferation .
Action Environment
Environmental factors can influence the action of this compound. For example, oxygen deficiency promotes the reaction of the compound, resulting in increased apoptotic processes . Additionally, the compound’s action can be potentiated by other substances, such as Arsenic Trioxide .
Safety and Hazards
Future Directions
The future directions for “1-N-(3-phenylpropyl)benzene-1,2-diamine” could involve further exploration of its potential uses and applications. As an aromatic diamine, it could serve as a precursor to many heterocyclic compounds . Its potential as an inhibitor of NF-κB transcriptional activity could also be further investigated .
Biochemical Analysis
Biochemical Properties
1-N-(3-phenylpropyl)benzene-1,2-diamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the nuclear translocation of NF-κB p65, a transcription factor involved in inflammatory responses . This inhibition occurs without affecting the degradation of IκB, an inhibitor of NF-κB . Additionally, this compound interacts with various signaling molecules, modulating their activity and influencing cellular responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to increase apoptotic processes in tumor cell lines, such as those derived from the pancreas and prostate . This compound also influences cell signaling pathways, including the NF-κB pathway, which plays a crucial role in regulating immune responses and inflammation . Furthermore, this compound impacts gene expression and cellular metabolism, leading to changes in cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and modulation of their activity. This compound inhibits the nuclear translocation of NF-κB p65 by binding to it and preventing its movement into the nucleus . This inhibition reduces the transcriptional activity of NF-κB, leading to decreased expression of genes involved in inflammation and immune responses . Additionally, this compound may interact with other signaling molecules, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is stable when stored at -20°C and protected from light . Over time, it may degrade, leading to reduced efficacy in biochemical assays. Long-term exposure to this compound in in vitro and in vivo studies has shown sustained inhibition of NF-κB activity and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits NF-κB activity without causing significant toxicity . At higher doses, it may induce adverse effects, including increased cell death and toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating a limit to its inhibitory potential .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and influence metabolic flux . This compound has been shown to affect the biosynthesis of nitric oxide, a signaling molecule involved in various physiological processes . Additionally, this compound may alter metabolite levels, leading to changes in cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution within tissues may vary depending on its concentration and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. This compound is known to localize in the cytoplasm and inhibit the nuclear translocation of NF-κB p65 . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its efficacy in modulating cellular processes .
Properties
IUPAC Name |
2-N-(3-phenylpropyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,17H,6,9,12,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYWMBQCQVGBOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422426.png)
![4-[(2,3-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422427.png)

![[1-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1422430.png)
![5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B1422431.png)

![methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1422438.png)

![1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1422440.png)


![2-Chloro-1-{4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1422443.png)

